molecular formula C19H23N3O4 B2732334 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3,4-dimethoxybenzoyl)piperidine CAS No. 1208885-29-3

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3,4-dimethoxybenzoyl)piperidine

カタログ番号: B2732334
CAS番号: 1208885-29-3
分子量: 357.41
InChIキー: VKFRZNUQISMXSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3,4-dimethoxybenzoyl)piperidine is a heterocyclic compound featuring a piperidine core modified with two distinct moieties:

  • A 3,4-dimethoxybenzoyl group at the 1-position, which introduces aromaticity and electron-donating methoxy substituents that may enhance lipophilicity and receptor interaction .

This structural combination distinguishes it from simpler piperidine-oxadiazole derivatives, suggesting tailored physicochemical and pharmacological properties.

特性

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-15-6-5-14(11-16(15)25-2)19(23)22-9-7-13(8-10-22)18-21-20-17(26-18)12-3-4-12/h5-6,11-13H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFRZNUQISMXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Substituent Variations on the Oxadiazole Ring

The cyclopropyl substituent on the oxadiazole ring is a critical feature. Comparisons include:

  • 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride (): Lacks the 3,4-dimethoxybenzoyl group, existing as a hydrochloride salt.
  • 5-Substituted-1,3,4-oxadiazole derivatives (): Synthesized with substituents like methyl, phenyl, or thioether groups. These analogues often exhibit antibacterial activity, but cyclopropyl may confer superior steric and electronic properties for target engagement .

Piperidine Modifications

The 3,4-dimethoxybenzoyl group differentiates the target compound from others:

  • 1-(3,4-Dimethylphenyl)-1-cyclopropyl ethanol (): Shares aromatic substituents but replaces the piperidine-oxadiazole scaffold with an ethanol backbone, likely altering bioavailability and target selectivity .
  • Piperidine derivatives with sulfonyl or triazole groups (): These modifications prioritize different electronic profiles (e.g., sulfonyl’s electron-withdrawing effects vs. benzoyl’s electron-donating methoxy groups), impacting solubility and binding affinity .

Tabulated Comparison of Key Compounds

Compound Name Oxadiazole Substituent Piperidine Modification Key Properties Synthesis Reference
Target Compound Cyclopropyl 3,4-Dimethoxybenzoyl High lipophilicity, potential CNS activity Acylation post-oxadiazole formation
4-(5-Cyclopropyl-oxadiazol-2-yl)piperidine HCl Cyclopropyl Hydrochloride salt Improved solubility, discontinued (stability issues?) Salt formation post-synthesis
1-(3,4-Dimethylphenyl)-1-cyclopropyl ethanol Ethanol-linked cyclopropyl 3,4-Dimethylphenyl Reduced rigidity, unknown activity Alcohol coupling
5-Phenyl-1,3,4-oxadiazole-piperidine sulfonamide Phenyl Benzenesulfonyl Antibacterial activity (Gram-positive) Sulfonylation

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3,4-dimethoxybenzoyl)piperidine?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:

Cyclocondensation : Cyclopropyl-substituted hydrazide derivatives are reacted with carbon disulfide (CS₂) under basic conditions (KOH/EtOH) to form the 1,3,4-oxadiazole ring .

Nucleophilic Substitution : The oxadiazole intermediate is coupled with a piperidine scaffold functionalized with a bromomethyl or sulfonyl group. For instance, LiH in DMF facilitates nucleophilic displacement reactions between thiol-oxadiazole intermediates and electrophilic piperidine derivatives .

Acylation : The 3,4-dimethoxybenzoyl group is introduced via acylation of the piperidine nitrogen using activated esters (e.g., acid chlorides) in the presence of a base like Na₂CO₃ .

  • Key Reagents : CS₂, KOH, LiH, DMF, and 3,4-dimethoxybenzoyl chloride.

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer :

  • Spectroscopy : IR confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzoyl; C-N-C in oxadiazole at ~1250 cm⁻¹). ¹H-NMR identifies substituents (e.g., cyclopropyl protons as a multiplet at δ 1.0–1.5 ppm; methoxy groups as singlets at δ 3.8–3.9 ppm) .
  • Mass Spectrometry : High-resolution EI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the molecular formula .
  • Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

  • Data Collection : High-resolution data (θ ≤ 25°) collected at low temperature (e.g., 100 K) to minimize thermal motion .
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically. R-factor convergence < 5% ensures accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Variation of Substituents : Replace cyclopropyl with other groups (e.g., methyl, phenyl) to assess steric/electronic effects on target binding .
  • Piperidine Modifications : Introduce sulfonyl or alkyl groups to the piperidine nitrogen to enhance solubility or membrane permeability .
  • Assay Design : Use in vitro bacterial inhibition assays (e.g., MIC determination against S. aureus and E. coli) paired with computational docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What experimental approaches address contradictions in biological data across studies?

  • Methodological Answer :

  • Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ assays in triplicate to rule out batch-to-batch variability .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., bacterial gyrase) .

Q. What advanced techniques elucidate its mechanism of action in pharmacological contexts?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to enzymes/receptors (e.g., ΔG, ΔH values for target interactions) .
  • Metabolomics : LC-MS/MS tracks metabolite changes in bacterial cultures post-treatment to identify disrupted pathways .
  • Cryo-EM : Resolve compound-enzyme complexes (e.g., with DNA topoisomerase II) at near-atomic resolution .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

  • Methodological Answer :

  • Murine Models : Administer compound intravenously (10 mg/kg) in septicemia models; measure survival rates and bacterial load (CFU/mL) in blood .
  • Toxicokinetics : Assess liver/kidney function via serum ALT, AST, and creatinine levels after 14-day dosing .
  • BBB Penetration : Use LC-MS to quantify brain-to-plasma ratios in pharmacokinetic studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。